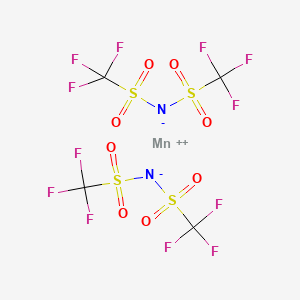

Manganese(II) Bis(trifluoromethanesulfonyl)imide

CAS No.: 207861-55-0

Cat. No.: VC2898932

Molecular Formula: C4F12MnN2O8S4

Molecular Weight: 615.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207861-55-0 |

|---|---|

| Molecular Formula | C4F12MnN2O8S4 |

| Molecular Weight | 615.2 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;manganese(2+) |

| Standard InChI | InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

| Standard InChI Key | NNWDGVNRIAAYMY-UHFFFAOYSA-N |

| SMILES | C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] |

| Canonical SMILES | C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] |

Introduction

Basic Properties and Characterization

Physical Properties

The compound has the following key properties:

| Property | Value |

|---|---|

| CAS Number | 207861-55-0 |

| Molecular Formula | C₄F₁₂MnN₂O₈S₄ |

| Molecular Weight | 615.2 g/mol |

| Physical State | Solid |

| Solubility | Water-soluble |

| Purity (Commercial) | 98-99.5% |

Chemical Properties

The chemical behavior of Manganese(II) Bis(trifluoromethanesulfonyl)imide is largely determined by the presence of manganese in its +2 oxidation state and the structure of the bis(trifluoromethanesulfonyl)imide anion. The compound exhibits unique coordination properties and reactivity patterns that make it valuable for various applications.

Structural Characterization

The structural characteristics of Manganese(II) Bis(trifluoromethanesulfonyl)imide can be identified using various analytical techniques:

| Identifier | Value |

|---|---|

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;manganese(2+) |

| InChI | InChI=1S/2C2F6NO4S2.Mn/c23-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2-1;+2 |

| InChI Key | NNWDGVNRIAAYMY-UHFFFAOYSA-N |

| European Community (EC) Number | 835-089-2 |

Several techniques are commonly employed for characterizing the structure and purity of Manganese(II) Bis(trifluoromethanesulfonyl)imide, including Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.

Synthesis and Preparation Methods

The synthesis of Manganese(II) Bis(trifluoromethanesulfonyl)imide typically involves the reaction of manganese salts with bis(trifluoromethanesulfonyl)imide. A common approach includes dissolving manganese(II) chloride in an appropriate solvent, followed by the addition of lithium bis(trifluoromethanesulfonyl)imide.

The general reaction can be represented as:

MnCl₂ + 2 LiTFSI → Mn(TFSI)₂ + 2 LiCl

This synthesis process requires controlled conditions to prevent hydrolysis or degradation of the reactants. The resulting product is typically purified and characterized using various analytical techniques to ensure high purity and structural integrity.

Commercial preparations of Manganese(II) Bis(trifluoromethanesulfonyl)imide are available with purities typically ranging from 98% to 99.5%, suitable for research and industrial applications .

Applications

Catalytic Applications

Manganese(II) Bis(trifluoromethanesulfonyl)imide has demonstrated significant utility as a catalyst in various organic synthesis reactions. It has been successfully employed in the synthesis of alkynes and alkenes, where its unique electronic properties and coordination ability contribute to its catalytic activity .

The compound has also shown promise in promoting reactions involving carbon-carbon bond formation and functionalization of organic compounds. Its catalytic properties make it valuable for applications in fine chemical synthesis and pharmaceutical manufacturing processes .

Materials Science Applications

In materials science, Manganese(II) Bis(trifluoromethanesulfonyl)imide has found applications in the development of advanced materials with novel properties. It has been utilized in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .

The compound has also been employed in the synthesis of nanoparticles and nanomaterials, where it can influence the morphology, size, and properties of the resulting structures. These nanomaterials have potential applications in electronics, energy storage, and catalysis .

Additionally, it has been used in the development of organomanganese complexes, which exhibit interesting magnetic, optical, and electronic properties for various technological applications .

Lithium-Ion Batteries

Manganese(II) Bis(trifluoromethanesulfonyl)imide has gained significant attention in lithium-ion battery research, particularly in studies focused on understanding and mitigating transition metal dissolution from cathode materials. Manganese dissolution is a major cause of capacity and power fade in lithium-ion batteries employing manganese-containing cathode materials .

Interestingly, the behavior of Manganese(II) Bis(trifluoromethanesulfonyl)imide in battery electrolytes differs from that of other manganese salts, such as Mn(PF₆)₂. This difference is attributed to the unique coordination properties of the bis(trifluoromethanesulfonyl)imide anion, which affects the electrochemical behavior of the manganese cation in the electrolyte .

Zinc-Ion Batteries

Biological Applications

Manganese(II) Bis(trifluoromethanesulfonyl)imide has been explored for its potential biological activity, particularly its antioxidant properties. Manganese is an essential trace element that plays critical roles in various biological processes, serving as a cofactor for numerous enzymes involved in antioxidant defense mechanisms.

Studies have suggested that Manganese(II) Bis(trifluoromethanesulfonyl)imide exhibits significant radical scavenging activity, comparable to known antioxidants. This property makes it potentially valuable for applications in medicinal chemistry and biological research.

Electrochemical Behavior

Solvation Structure

The electrochemical behavior of Manganese(II) Bis(trifluoromethanesulfonyl)imide is strongly influenced by its solvation structure in electrolyte solutions. Molecular dynamics simulations have revealed that manganese(II) ions form unique solvation sheaths that differ significantly from those of lithium ions .

The first solvation shell of Mn²⁺ is dominated by interactions with the carbonyl oxygen atoms in ethylene carbonate (EC), oxygen atoms in TFSI⁻ anions, and to a lesser extent, with fluorine atoms in PF₆⁻ anions and carbonyl oxygen atoms in dimethyl carbonate (DMC) .

Due to its higher charge density and similar ionic radius compared to Li⁺ (Mn²⁺: +2 charge, 80 pm radius; Li⁺: +1 charge, 90 pm radius), Mn²⁺ requires a higher solvation number to remain soluble in electrolyte solutions. Consequently, its first solvation sheath is larger than that of Li⁺, as identified from molecular dynamics simulations .

Effects on Battery Performance

The presence of Manganese(II) Bis(trifluoromethanesulfonyl)imide in battery electrolytes can significantly affect the electrochemical performance of both lithium-ion and zinc-ion batteries. In lithium-ion batteries, the compound has been found to destabilize electrolyte components through its unique solvation structure .

Experiments have shown that Mn²⁺ ions from Manganese(II) Bis(trifluoromethanesulfonyl)imide can catalyze the decomposition of carbonate molecules and hexafluorophosphate anions in the electrolyte, leading to increased side reactions and capacity fade. Additionally, manganese species can deposit on electrode surfaces, affecting the formation and properties of the solid electrolyte interphase (SEI) .

X-ray photoelectron spectroscopy (XPS) analyses have confirmed the deposition of manganese on both anode and cathode surfaces in cells containing Mn(TFSI)₂ additives, which can significantly impact the electrochemical performance of these cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume